molecular formula C16H26N4O2S B12001821 8-(heptylsulfanyl)-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione

8-(heptylsulfanyl)-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B12001821
M. Wt: 338.5 g/mol
InChI Key: HJGOQIXNUVZWLA-UHFFFAOYSA-N
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Description

8-(heptylsulfanyl)-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes a heptylsulfanyl group, a methyl group, and a propyl group attached to the purine ring The purine ring is a heterocyclic aromatic organic compound, consisting of a pyrimidine ring fused to an imidazole ring

Preparation Methods

The synthesis of 8-(heptylsulfanyl)-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione involves several steps. One common method includes the alkylation of a purine derivative with heptylsulfanyl, methyl, and propyl groups under controlled conditions. The reaction typically requires a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and higher yields of the final product.

Chemical Reactions Analysis

8-(heptylsulfanyl)-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced sulfur-containing derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the heptylsulfanyl group can be replaced by other nucleophiles, such as halides or amines, under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

8-(heptylsulfanyl)-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

    Biology: In biological research, this compound can be used to study the interactions between purine derivatives and biological macromolecules, such as proteins and nucleic acids. It can also serve as a probe to investigate cellular processes involving purine metabolism.

    Medicine: The compound has potential therapeutic applications due to its structural similarity to biologically active purines. It may be explored as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Industry: In industrial applications, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 8-(heptylsulfanyl)-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. Alternatively, it may interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.

The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound. Further research is needed to elucidate the detailed mechanism of action and identify the key molecular interactions responsible for its effects.

Comparison with Similar Compounds

8-(heptylsulfanyl)-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione can be compared with other similar compounds, such as:

    8-(methylsulfanyl)-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione: This compound has a methylsulfanyl group instead of a heptylsulfanyl group, which may result in different chemical and biological properties.

    8-(heptylsulfanyl)-3-ethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione: The presence of an ethyl group instead of a methyl group can affect the compound’s reactivity and interactions with biological targets.

    8-(heptylsulfanyl)-3-methyl-7-butyl-3,7-dihydro-1H-purine-2,6-dione: The substitution of a butyl group for the propyl group may lead to changes in the compound’s solubility and pharmacokinetic properties.

These comparisons highlight the uniqueness of this compound and its potential for further exploration in scientific research and industrial applications.

Properties

Molecular Formula

C16H26N4O2S

Molecular Weight

338.5 g/mol

IUPAC Name

8-heptylsulfanyl-3-methyl-7-propylpurine-2,6-dione

InChI

InChI=1S/C16H26N4O2S/c1-4-6-7-8-9-11-23-16-17-13-12(20(16)10-5-2)14(21)18-15(22)19(13)3/h4-11H2,1-3H3,(H,18,21,22)

InChI Key

HJGOQIXNUVZWLA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCSC1=NC2=C(N1CCC)C(=O)NC(=O)N2C

Origin of Product

United States

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